Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a phenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the phenyl group, and the esterification process. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ greener solvents and catalysts to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiophene ring to a dihydrothiophene.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiophenes.
Scientific Research Applications
Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile functional groups.
Mechanism of Action
The mechanism of action of Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate: Similar in structure but contains a coumarin ring instead of a thiophene ring.
2-Amino-4-(4-bromophenyl)thiazole: Contains a thiazole ring and is used in similar synthetic applications.
Uniqueness
Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate is unique due to its combination of a thiophene ring, phenyl group, and ethyl ester functional group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound in various fields of research.
Biological Activity
Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Thiophene ring : A five-membered ring containing sulfur, known for its diverse biological activities.
- Ethyl ester group : Enhances solubility and bioavailability.
- Aromatic substituents : Contribute to the compound's interaction with biological targets.
Molecular Formula
The molecular formula is C22H29N1O4S1, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Pharmacological Properties
Preliminary studies suggest that this compound exhibits a range of biological activities:
- Anti-inflammatory Activity : Similar compounds have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic Properties : The compound may act on pain pathways, providing relief from various types of pain.
- Anticancer Potential : The thiophene moiety is often linked to anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : Interaction with enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : Binding to specific receptors that mediate pain and inflammation responses.
Case Studies and Experimental Data
Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:
Synthesis and Experimental Studies
The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial studies have indicated that derivatives of this compound can be synthesized with varying yields depending on the reaction conditions.
Properties
Molecular Formula |
C25H27NO4S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H27NO4S/c1-5-29-25(28)21-14-22(18-9-7-6-8-10-18)31-24(21)26-23(27)15-30-19-11-12-20(16(2)3)17(4)13-19/h6-14,16H,5,15H2,1-4H3,(H,26,27) |
InChI Key |
NLKPRGWFUHNFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=CC(=C(C=C3)C(C)C)C |
Origin of Product |
United States |
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